2-Ethylhexyl 2-amino-3-methylbenzoate
Description
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-ethylhexyl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C16H25NO2/c1-4-6-9-13(5-2)11-19-16(18)14-10-7-8-12(3)15(14)17/h7-8,10,13H,4-6,9,11,17H2,1-3H3 |
InChI Key |
QZCUFWWEWHSKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC(=C1N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
| Compound | Substituents on Benzoate/Acrylate | Ester Group | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Ethylhexyl 2-amino-3-methylbenzoate | 2-amino, 3-methyl | 2-ethylhexyl | Amino, ester | ~265 (estimated) |
| Ethyl 2-methoxybenzoate | 2-methoxy | Ethyl | Methoxy, ester | 180.20 |
| 2-Ethylhexyl acrylate | N/A (acrylate backbone) | 2-ethylhexyl | Vinyl, ester | 184.28 |
| Ethyl 2-amino-3-hydroxybenzoate | 2-amino, 3-hydroxy | Ethyl | Amino, hydroxy, ester | 181.19 |
- Amino vs.
- Ester Group Size : The 2-ethylhexyl group increases steric hindrance and lipophilicity compared to smaller esters (e.g., ethyl), affecting solubility and reactivity .
Physicochemical Properties
Table 2: Physical Property Comparison
| Compound | Boiling Point (°C) | Water Solubility | LogP (Estimated) |
|---|---|---|---|
| 2-Ethylhexyl 2-amino-3-methylbenzoate | 240–260 (est.) | <0.1 g/100 mL (est.) | ~3.5 |
| Ethyl 2-methoxybenzoate | Not reported | Soluble in ethanol | ~2.0 |
| 2-Ethylhexyl acrylate | 215–219 | <0.1 g/100 mL at 22°C | 3.1 |
| Ethyl 2-amino-3-hydroxybenzoate | Not reported | Moderate (hydrophilic) | 1.73 |
- Boiling Point : The bulky 2-ethylhexyl group raises the boiling point compared to ethyl esters, as seen in 2-ethylhexyl acrylate (215–219°C vs. ethyl esters typically <200°C) .
- LogP: The target compound’s higher LogP (~3.5) versus ethyl 2-amino-3-hydroxybenzoate (1.73) reflects increased lipid solubility, advantageous for applications requiring membrane permeability .
Table 3: Industrial and Commercial Uses
| Compound | Primary Applications | Key Advantages |
|---|---|---|
| 2-Ethylhexyl 2-amino-3-methylbenzoate | Polymer additives, corrosion inhibitors, drug delivery systems | Thermal stability, lipophilicity |
| 2-Ethylhexyl acrylate | Resins, adhesives, coatings | Flexibility, adhesion |
| Di-(2-ethylhexyl) phthalate | Plasticizers | Durability, low volatility |
| Ethyl 2-amino-3-hydroxybenzoate | Pharmaceutical intermediates | Bioactivity, synthetic utility |
- Polymer Industry: The target compound’s amino group may enhance compatibility with polar polymers, contrasting with non-polar plasticizers like di-(2-ethylhexyl) phthalate .
- Pharmaceuticals: Compared to ethyl 2-amino-3-hydroxybenzoate, the 2-ethylhexyl ester’s lipophilicity could improve drug absorption but may reduce renal clearance .
Preparation Methods
Chlorination of m-Xylene to 2-Chloro-m-Xylene
Chlorination of m-xylene utilizes Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) at 60°C under chlorine gas. This step achieves regioselective substitution at the 2-position due to steric and electronic directing effects, yielding 2-chloro-m-xylene with >95% purity after reduced-pressure rectification. Key variables include:
-
Catalyst loading : 1–2 wt% FeCl₃ relative to m-xylene.
-
Reaction temperature : 60°C minimizes polysubstitution byproducts.
-
Chlorine gas flow rate : Controlled to prevent excessive exothermicity.
Oxidation of 2-Chloro-m-Xylene to 3-Methyl-2-Chlorobenzoic Acid
The oxidation step employs acetic acid as a solvent with sodium acetate (NaOAc) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant. At 90°C, 2-chloro-m-xylene undergoes side-chain oxidation to form 3-methyl-2-chlorobenzoic acid. Patent data indicate yields of 92–95% under optimized conditions:
-
H₂O₂ stoichiometry : 1.2–1.25 molar equivalents relative to substrate.
-
Catalyst concentration : 0.5–1 wt% NaOAc.
-
Reaction time : 2–4 hours post-H₂O₂ addition.
Ammoniation to 2-Amino-3-Methylbenzoic Acid
Ammoniation replaces the chlorine atom with an amine group via nucleophilic aromatic substitution. Using dimethyl sulfoxide (DMSO) as a solvent, cuprous chloride (CuCl) as a catalyst, and ammonia gas at 150°C, this step achieves 88–93% yields. Critical parameters include:
-
Ammonia stoichiometry : 1.1–1.13 molar equivalents.
-
Alkaline agent : Sodium carbonate (Na₂CO₃) at 0.3–1 wt% neutralizes HCl byproducts.
-
Reaction duration : 4–6 hours for complete conversion.
Table 1: Optimization of 2-Amino-3-Methylbenzoic Acid Synthesis
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorination | FeCl₃ | – | 60 | 95.2 |
| Oxidation | NaOAc | Acetic acid | 90 | 94.0 |
| Ammoniation | CuCl/Na₂CO₃ | DMSO | 150 | 93.1 |
Esterification Strategies for 2-Ethylhexyl 2-Amino-3-Methylbenzoate
Esterification of 2-amino-3-methylbenzoic acid with 2-ethylhexanol presents challenges due to the steric bulk of the alcohol. Adapting methodologies from methyl ester synthesis (CN103193666A), two primary routes emerge: acid-catalyzed Fischer esterification and acyl chloride intermediacy .
Acid-Catalyzed Fischer Esterification
In this method, the carboxylic acid reacts directly with 2-ethylhexanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyze the equilibrium-driven reaction:
Key considerations:
-
Molar ratio : 1:5 (acid:alcohol) to shift equilibrium toward ester.
-
Temperature : 110–120°C with reflux to remove water via azeotropic distillation.
-
Catalyst loading : 2–5 wt% H₂SO₄ yields 70–80% conversion after 8–12 hours.
Acyl Chloride Intermediate Route
Converting the carboxylic acid to its acyl chloride enhances reactivity with 2-ethylhexanol. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) facilitates this transformation:
Subsequent reaction with 2-ethylhexanol under mild conditions (0–25°C) achieves near-quantitative yields:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (Et₃N) to neutralize HCl.
-
Reaction time : 1–2 hours.
Table 2: Comparative Esterification Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer (H₂SO₄) | H₂SO₄ | 120 | 12 | 78 |
| Acyl chloride (SOCl₂) | – | 25 | 2 | 95 |
Purification and Analytical Characterization
Crude ester products require purification via recrystallization or column chromatography. Ethanol-water mixtures (3:1 v/v) effectively recrystallize 2-ethylhexyl 2-amino-3-methylbenzoate, yielding >98% purity. Analytical confirmation employs:
-
HPLC : C18 column, 70:30 acetonitrile-water, retention time 6.2 min.
-
¹H NMR (CDCl₃): δ 6.8–7.2 (aromatic protons), δ 4.1 (ester –OCH₂–), δ 1.2–1.6 (ethylhexyl chain).
-
IR : 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N–H stretch).
Industrial Scalability and Environmental Considerations
Scalable production demands solvent recovery and waste minimization. The DMSO solvent from ammoniation (Step 1.3) is distilled and reused, reducing raw material costs by 15–20%. Esterification via acyl chloride, while high-yielding, generates stoichiometric HCl or SO₂, necessitating gas scrubbing systems. Life-cycle assessments favor the Fischer method for lower hazardous waste, despite modest yields.
Applications and Derivative Synthesis
2-Ethylhexyl 2-amino-3-methylbenzoate serves as a key intermediate for:
-
Herbicides : Alkyl ester derivatives enhance lipid solubility for foliar absorption.
-
Pharmaceuticals : Prodrug formulations leveraging slow ester hydrolysis in vivo.
-
Coordination chemistry : Chelating agent for transition metal catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethylhexyl 2-amino-3-methylbenzoate, and how do reaction conditions influence yield?
- Methodology : Solvent-free enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) under reduced pressure can minimize byproducts and improve efficiency. Key parameters include temperature (40–60°C), substrate molar ratio (1:1 to 1:2), and enzyme loading (5–10% w/w). Reaction progress can be monitored via FTIR or GC-MS to track esterification .
- Data Consideration : Box–Behnken experimental design coupled with artificial neural network (ANN) modeling optimizes conditions, achieving >95% conversion in 24 hours .
Q. Which analytical techniques are most reliable for characterizing 2-ethylhexyl 2-amino-3-methylbenzoate purity and structure?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Spectroscopy : High-resolution NMR (¹H and ¹³C) to confirm ester and amine functional groups; FTIR for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
- Mass Spectrometry : LC-QTOF-MS in positive ion mode to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling 2-ethylhexyl 2-amino-3-methylbenzoate in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to prevent inhalation exposure.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis or oxidation.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in catalytic efficiency during enzymatic synthesis?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies substrate-enzyme binding affinities. Pair with MD simulations (GROMACS) to study lipase conformational stability under varying pH and temperature. Validate predictions with experimental kinetics (e.g., Michaelis-Menten constants) .
- Case Study : ANN models with hyperbolic tangent transfer functions and 10,000 iterations accurately predict optimal enzyme-substrate ratios, reducing experimental iterations by 40% .
Q. What mechanisms explain the compound’s stability under extreme pH or thermal conditions?
- Methodology :
- Accelerated Stability Testing : Incubate at 40–80°C and pH 2–12 for 1–4 weeks. Monitor degradation via HPLC.
- Degradation Pathways : Hydrolysis of the ester bond dominates under acidic/alkaline conditions, yielding 2-amino-3-methylbenzoic acid and 2-ethylhexanol. Oxidation of the amine group occurs at >60°C .
Q. How do structural modifications (e.g., halogenation) impact biological activity or material compatibility?
- Methodology :
- Synthetic Modifications : Introduce halogens (Cl, Br) via electrophilic substitution using FeCl₃ or AlBr₃.
- Bioactivity Screening : Antimicrobial assays (MIC against E. coli, S. aureus) and cytotoxicity (MTT assay on HEK-293 cells).
- Material Studies : DSC/TGA for thermal stability; contact angle measurements for hydrophobicity .
Q. What are the challenges in correlating in vitro metabolic pathways with in vivo pharmacokinetics?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- In Vivo Studies : Administer radiolabeled compound (¹⁴C) to rodents; quantify biodistribution using scintillation counting.
- Data Contradictions : In vitro models may overestimate esterase-mediated hydrolysis rates due to plasma protein binding in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
